An In-Depth Technical Guide to the Spectral Analysis of Fmoc-2-amino-3-methoxypropionic Acid
An In-Depth Technical Guide to the Spectral Analysis of Fmoc-2-amino-3-methoxypropionic Acid
Introduction: The Structural Significance of Fmoc-2-amino-3-methoxypropionic Acid in Modern Peptide Science
Fmoc-2-amino-3-methoxypropionic acid, systematically known as N-(9-fluorenylmethyloxycarbonyl)-O-methyl-L-serine (Fmoc-Ser(Me)-OH), is a pivotal building block in the field of peptide synthesis and drug discovery. Its structure incorporates the base-labile Fmoc protecting group at the N-terminus, which is fundamental to the strategy of solid-phase peptide synthesis (SPPS). The O-methyl modification on the serine side chain offers a unique chemical handle, preventing unwanted side reactions and allowing for the synthesis of peptides with specific structural and functional properties. The precise structural integrity of this molecule is paramount for its successful incorporation into peptide chains, making its thorough characterization by spectral methods a critical quality control step.
This guide provides an in-depth analysis of the expected spectral data for Fmoc-2-amino-3-methoxypropionic acid, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The insights provided herein are grounded in established principles of chemical spectroscopy and are intended to serve as a practical reference for researchers, scientists, and drug development professionals.
Molecular Structure and Key Spectroscopic Features
The structural features of Fmoc-2-amino-3-methoxypropionic acid give rise to a distinct spectroscopic fingerprint. The molecule can be dissected into three key components for analytical purposes: the fluorenylmethoxycarbonyl (Fmoc) group, the chiral amino acid backbone, and the O-methylated serine side chain.
Caption: Key functional components of Fmoc-2-amino-3-methoxypropionic acid.
¹H NMR Spectroscopy: Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For Fmoc-2-amino-3-methoxypropionic acid, the ¹H NMR spectrum is expected to show distinct signals for the protons of the Fmoc group, the amino acid backbone, and the O-methyl side chain.
Experimental Protocol for ¹H NMR
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Sample Preparation: Dissolve 5-10 mg of Fmoc-2-amino-3-methoxypropionic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like the NH and COOH protons.
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Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
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Data Acquisition: Record the spectrum at room temperature, using a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |
| Fmoc Aromatic Protons | 7.20 - 7.90 | Multiplet | 8H | The eight protons of the fluorenyl group will appear as a complex multiplet in the aromatic region. |
| Fmoc CH & CH₂ | 4.10 - 4.50 | Multiplet | 3H | These protons of the fluorenylmethoxy group are diastereotopic and will likely appear as a complex multiplet. |
| NH Proton | 5.50 - 6.50 (in CDCl₃) | Doublet | 1H | The coupling to the α-proton will result in a doublet. The chemical shift is solvent-dependent. |
| α-CH Proton | 4.30 - 4.60 | Multiplet | 1H | This proton is coupled to the NH proton and the two β-protons, resulting in a multiplet. |
| β-CH₂ Protons | 3.60 - 3.90 | Multiplet | 2H | These protons are diastereotopic and will couple with the α-proton, likely appearing as a multiplet. |
| O-CH₃ Protons | 3.30 - 3.40 | Singlet | 3H | The three protons of the methoxy group are equivalent and will appear as a sharp singlet. |
| COOH Proton | > 10.0 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad signal. |
Note: Predicted chemical shifts are based on typical values for Fmoc-protected amino acids and may vary depending on the solvent and experimental conditions.
Caption: Predicted ¹H NMR chemical shift regions for Fmoc-2-amino-3-methoxypropionic acid.
¹³C NMR Spectroscopy: Carbon Skeleton Analysis
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in Fmoc-2-amino-3-methoxypropionic acid will give rise to a distinct signal in the ¹³C NMR spectrum.
Experimental Protocol for ¹³C NMR
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Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.
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Instrumentation: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR.
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Data Acquisition: Proton-decoupled mode is standard, which results in singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are necessary to obtain a quantitative spectrum.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |
| COOH Carbon | 170 - 175 | The carboxylic acid carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum. |
| Urethane C=O Carbon | 155 - 158 | The carbonyl carbon of the Fmoc protecting group. |
| Fmoc Aromatic Carbons | 120 - 145 | Multiple signals will be observed for the non-equivalent aromatic carbons of the fluorenyl group. |
| Fmoc CH | 45 - 50 | The methine carbon of the fluorenyl group. |
| Fmoc CH₂ | 65 - 70 | The methylene carbon of the fluorenylmethoxy group. |
| α-CH Carbon | 50 - 55 | The chiral alpha-carbon of the amino acid backbone. |
| β-CH₂ Carbon | 70 - 75 | The beta-carbon of the serine side chain, shifted downfield due to the adjacent oxygen atom. |
| O-CH₃ Carbon | 58 - 62 | The carbon of the methoxy group. |
Note: These are predicted values and can be influenced by the solvent and other experimental factors.
Mass Spectrometry: Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like Fmoc-protected amino acids.
Experimental Protocol for ESI-MS
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Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.
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Instrumentation: Infuse the sample solution into an electrospray ionization mass spectrometer.
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Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
Predicted Mass Spectrometry Data
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Molecular Formula: C₁₉H₁₉NO₅
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Molecular Weight: 341.36 g/mol
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Expected [M+H]⁺: m/z 342.1
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Expected [M-H]⁻: m/z 340.1
A key fragmentation pathway for Fmoc-protected amino acids involves the cleavage of the Fmoc group. This leads to characteristic fragment ions that can be observed in tandem MS (MS/MS) experiments.
Caption: Predicted fragmentation of the protonated molecule in ESI-MS.
Infrared Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Fmoc-2-amino-3-methoxypropionic acid will show characteristic absorption bands for its various functional groups.
Experimental Protocol for FT-IR
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
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Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
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Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹, with a sufficient number of scans to obtain a high-quality spectrum.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | O-H Stretch |
| N-H (Amide) | 3250 - 3350 | Medium | N-H Stretch |
| C-H (Aromatic) | 3000 - 3100 | Medium | C-H Stretch |
| C-H (Aliphatic) | 2850 - 3000 | Medium | C-H Stretch |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | C=O Stretch |
| C=O (Urethane) | 1680 - 1720 | Strong | C=O Stretch |
| C=C (Aromatic) | 1450 - 1600 | Medium | C=C Stretch |
| C-O (Ether & Carboxylic Acid) | 1050 - 1300 | Strong | C-O Stretch |
The presence of the broad O-H stretch from the carboxylic acid, the sharp N-H stretch from the amide, and the strong carbonyl absorptions are key diagnostic features in the IR spectrum.
Integrated Spectral Analysis: A Coherent Structural Picture
The true power of spectral analysis lies in the integration of data from multiple techniques. For Fmoc-2-amino-3-methoxypropionic acid, the information from NMR, MS, and IR should be mutually supportive to confirm the structure unequivocally.
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MS confirms the molecular weight (341.36 g/mol ) , providing the overall molecular formula to which the NMR and IR data must correspond.
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IR spectroscopy confirms the presence of key functional groups : carboxylic acid (O-H, C=O), amide (N-H, C=O), aromatic rings (C=C, C-H), and ether (C-O).
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¹H and ¹³C NMR provide the detailed connectivity of the molecule :
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The aromatic signals in both ¹H and ¹³C NMR confirm the fluorenyl moiety.
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The presence of the O-CH₃ singlet in the ¹H NMR and the corresponding signal in the ¹³C NMR confirms the O-methylation.
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The chemical shifts and coupling patterns of the α-CH, β-CH₂, and NH protons in the ¹H NMR confirm the amino acid structure and the attachment of the Fmoc group.
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By combining these techniques, a complete and validated structural assignment of Fmoc-2-amino-3-methoxypropionic acid can be achieved, ensuring its suitability for use in research and development.
Conclusion
The spectral analysis of Fmoc-2-amino-3-methoxypropionic acid is a critical component of its quality control and characterization. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, MS, and IR data, grounded in the fundamental principles of spectroscopy. By understanding and applying these analytical techniques, researchers can confidently verify the structure and purity of this important synthetic building block, thereby ensuring the integrity of their downstream applications in peptide synthesis and drug discovery.
References
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Cambridge Bioscience. (n.d.). Fmoc-Ser(tBu)-Ser(Psi(Me,Me)pro)-OH - Bachem AG. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Fmoc-Ser(tBu)-Ser(ψ Me,Me pro)-OH [1000164-43-1]. Retrieved from [Link]
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The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
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ResearchGate. (2023). FTIR spectra of (a) the amino acid/peptide systems that formed.... Retrieved from [Link]
- Google Patents. (2014). CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH.
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Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [https://www.docbrown.info/page06/molecule_spectroscopy/spec13C избран_ms08.htm]([Link] избран_ms08.htm)
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Ziegler, J., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. PubMed. Retrieved from [Link]
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MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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MASONACO. (n.d.). LC-MS/MS analysis of free amino acids. Retrieved from [Link]
